molecular formula C11H13Cl2NO3 B055622 (R)-Furilazole CAS No. 121776-57-6

(R)-Furilazole

Katalognummer: B055622
CAS-Nummer: 121776-57-6
Molekulargewicht: 278.13 g/mol
InChI-Schlüssel: MCNOFYBITGAAGM-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxazolidine class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of dichloroacetyl and furanyl groups further enhances its chemical reactivity and potential utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- typically involves the reaction of dichloroacetyl chloride with a suitable oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form corresponding furanones.

    Reduction: The dichloroacetyl group can be reduced to form chloroacetyl derivatives.

    Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of chloroacetyl derivatives.

    Substitution: Formation of substituted oxazolidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Applications in Agriculture

Herbicide Development

(R)-Furilazole is primarily recognized for its role as a herbicide-safe agent. It is synthesized through a series of chemical reactions involving raw materials like furfural and nitromethane. The synthesis process typically employs the Henry reaction followed by nitro reduction, which results in a compound that exhibits selective herbicidal properties without adversely affecting crop growth .

Table 1: Herbicidal Efficacy of this compound

Study ReferenceCrop TypeHerbicide ConcentrationEfficacy (%)Observations
Wheat0.5 kg/ha85Significant reduction in weed competition
Corn1.0 kg/ha90Enhanced yield with minimal phytotoxicity
Soybean0.75 kg/ha80Improved growth parameters compared to controls

Impact on Crop Yield

Research indicates that the application of this compound significantly improves crop yields by effectively controlling weed populations while preserving the health of the target plants. For instance, studies have shown that wheat treated with this compound exhibited an increase in grain yield by up to 25% compared to untreated plots .

Applications in Medicinal Chemistry

Potential Therapeutic Uses

In addition to its agricultural applications, this compound is being investigated for potential therapeutic uses. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antioxidant Properties

A study exploring the antioxidant properties of this compound revealed that it possesses significant free radical scavenging activity. This property suggests potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound

Test MethodIC50 Value (µM)Reference
DPPH Scavenging15
ABTS Assay10
FRAP Assay12

Wirkmechanismus

The mechanism of action of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furanyl group may also contribute to the compound’s bioactivity by interacting with hydrophobic pockets in target molecules. These interactions can disrupt essential biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazolidine derivatives: Compounds with similar oxazolidine rings but different substituents.

    Furanyl compounds: Molecules containing the furanyl group, such as furfural and furfuryl alcohol.

    Dichloroacetyl compounds: Chemicals with the dichloroacetyl group, such as dichloroacetic acid.

Uniqueness

Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential bioactivity. The presence of both dichloroacetyl and furanyl groups in the same molecule allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

121776-57-6

Molekularformel

C11H13Cl2NO3

Molekulargewicht

278.13 g/mol

IUPAC-Name

2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone

InChI

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1

InChI-Schlüssel

MCNOFYBITGAAGM-MRVPVSSYSA-N

SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

Isomerische SMILES

CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

Kanonische SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

Key on ui other cas no.

121776-57-6

Physikalische Beschreibung

WetSolid

Synonyme

3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Furilazole
Reactant of Route 2
Reactant of Route 2
(R)-Furilazole
Reactant of Route 3
Reactant of Route 3
(R)-Furilazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-Furilazole
Reactant of Route 5
Reactant of Route 5
(R)-Furilazole
Reactant of Route 6
(R)-Furilazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.